molecular formula C18H13N5O4 B392636 4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE

4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE

Cat. No.: B392636
M. Wt: 363.3g/mol
InChI Key: LKNJVUDQSMKNJL-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE is a chemical compound with the molecular formula C18H13N5O4 and a molecular weight of 363.3 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE typically involves the condensation reaction of an appropriate hydrazide with an aldehyde or ketone. For instance, the reaction of 2,4-dinitrophenylhydrazine with phenyl(4-pyridyl)methanone under suitable conditions can yield the desired hydrazone . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the reaction mixture is often heated to facilitate the condensation process .

Chemical Reactions Analysis

4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group into amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydrazone group can participate in nucleophilic addition reactions, affecting cellular processes .

Comparison with Similar Compounds

4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE can be compared with other similar compounds such as:

    Benzophenone (2,4-dinitrophenyl)hydrazone: Similar in structure but with different substituents on the phenyl ring.

    2,4-Dinitrophenylhydrazine: A simpler hydrazone used in various chemical tests.

    Phenylhydrazine: Another hydrazine derivative with distinct chemical properties. The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and applications

Properties

Molecular Formula

C18H13N5O4

Molecular Weight

363.3g/mol

IUPAC Name

2,4-dinitro-N-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]aniline

InChI

InChI=1S/C18H13N5O4/c24-22(25)15-6-7-16(17(12-15)23(26)27)20-21-18(13-4-2-1-3-5-13)14-8-10-19-11-9-14/h1-12,20H/b21-18+

InChI Key

LKNJVUDQSMKNJL-DYTRJAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=NC=C3

SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=NC=C3

Origin of Product

United States

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